molecular formula C9H11BrO2 B8666811 1-Bromo-3-[(methoxymethoxy)methyl]benzene

1-Bromo-3-[(methoxymethoxy)methyl]benzene

Cat. No. B8666811
M. Wt: 231.09 g/mol
InChI Key: VNDYOHGWFBUTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382188B2

Procedure details

Under a nitrogen atmosphere, chloromethyl methyl ether (6.09 mL) was added to a solution of 3-bromobenzylalcohol (5.00 g) and diisopropylethylamine (18.9 mL) in THF (45 mL) at 0° C., and the mixture was stirred at 60° C. for 1 hr. Water was added to the reaction mixture at room temperature, and the mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give a crude product (6.37 g) of the title compound. This compound was used for the next step without further purification.
Quantity
6.09 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][OH:10].C(N(C(C)C)CC)(C)C.O>C1COCC1>[Br:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:8]([CH2:9][O:10][CH2:1][O:2][CH3:3])[CH:7]=1

Inputs

Step One
Name
Quantity
6.09 mL
Type
reactant
Smiles
COCCl
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1
Name
Quantity
18.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)COCOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.